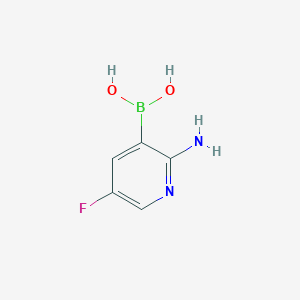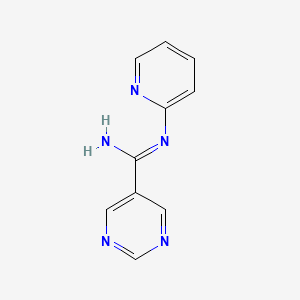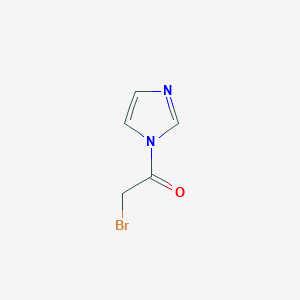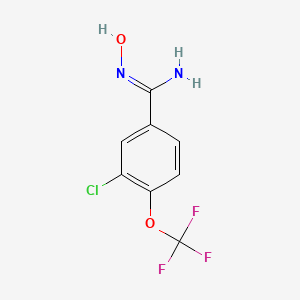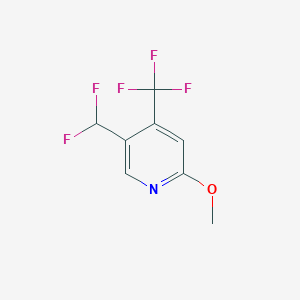
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals and often involves the use of radical intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of polar aprotic solvents and elevated temperatures under anhydrous conditions is common in these processes .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of alcohol, thiol, and amine groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with enzymes and other proteins, potentially altering their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of herbicides.
3,5-Bis(trifluoromethyl)benzonitrile: Utilized in the synthesis of pharmaceuticals.
Uniqueness
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-15-6-2-5(8(11,12)13)4(3-14-6)7(9)10/h2-3,7H,1H3 |
InChI Key |
FVCFRDMDFVJHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



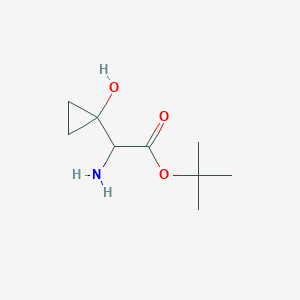


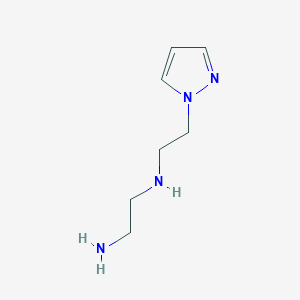

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
